- Preparation of heterocycles as mTOR inhibitors, China, , ,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
938443-20-0 structure
Product Name:2,4,7-Trichloropyrido[2,3-d]pyrimidine
CAS番号:938443-20-0
MF:C7H2Cl3N3
メガワット:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
Update Time:2025-10-25
2,4,7-Trichloropyrido[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- インチ: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- InChIKey: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- ほほえんだ: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
計算された属性
- せいみつぶんしりょう: 232.93100
- どういたいしつりょう: 232.931
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.685
- ゆうかいてん: Not available
- ふってん: 316.4±42.0℃ at 760 mmHg
- フラッシュポイント: Not available
- 屈折率: 1.688
- PSA: 38.67000
- LogP: 2.98500
- じょうきあつ: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: 25-41
- セキュリティの説明: 26-39-45
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104573-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95%+ | 1g |
$185 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 070083-250mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 250mg |
6468.0CNY | 2021-07-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 070083-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 1g |
19913.0CNY | 2021-07-06 | |
| Apollo Scientific | OR471510-100mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 100mg |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR471510-250mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 250mg |
£35.00 | 2025-02-20 | |
| Apollo Scientific | OR471510-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 1g |
£101.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99320-250mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 250mg |
¥259.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99320-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 1g |
¥756.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99320-100mg |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95% | 100mg |
¥109.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T893744-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | ≥95% | 5g |
6,402.60 | 2021-05-17 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C
リファレンス
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216
合成方法 3
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
リファレンス
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
リファレンス
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
リファレンス
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
リファレンス
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
リファレンス
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
リファレンス
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
リファレンス
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
リファレンス
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
リファレンス
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
リファレンス
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
リファレンス
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
リファレンス
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine 関連文献
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) 関連製品
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